molecular formula C5H4BrIN2 B2976196 3-Bromo-4-iodopyridin-2-amine CAS No. 1240620-44-3

3-Bromo-4-iodopyridin-2-amine

Cat. No.: B2976196
CAS No.: 1240620-44-3
M. Wt: 298.909
InChI Key: PTLAUGDEHSXMDE-UHFFFAOYSA-N
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Description

3-Bromo-4-iodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H4BrIN2 and a molecular weight of 298.91 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-aminopyridine, bromination at the 3-position followed by iodination at the 4-position can yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions. The use of catalysts, such as copper or palladium, can enhance the efficiency and selectivity of the halogenation process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4-iodopyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodopyridin-2-amine depends on its specific application. In biochemical studies, it can interact with various molecular targets, such as enzymes or receptors, through halogen bonding and other interactions. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-iodopyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and iodine atoms in the pyridine ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3-bromo-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLAUGDEHSXMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240620-44-3
Record name 3-bromo-4-iodopyridin-2-amine
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